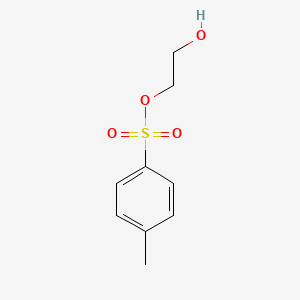

2-Hydroxyethyl 4-methylbenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVSAHOHDQUFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73342-22-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[(4-methylphenyl)sulfonyl]-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73342-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20290168 | |

| Record name | 2-hydroxyethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42772-85-0 | |

| Record name | Ethylene glycol monotosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042772850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67174 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxyethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-methylbenzenesulfonyl)oxy]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylene glycol monotosylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429V5NT5CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxyethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl 4-methylbenzenesulfonate, also known as ethylene glycol monotosylate, is a chemical intermediate of significant interest in organic synthesis and pharmaceutical development. This document provides a comprehensive technical overview of its chemical properties, synthesis, and potential biological relevance, particularly in the context of its role as a known impurity in the bronchodilator drug Dyphylline. Detailed experimental considerations for its synthesis and analysis are presented, alongside a discussion of its potential, though currently under-investigated, pharmacological implications.

Chemical and Physical Properties

This compound is a stable, non-volatile organic compound. Its key physical and chemical properties are summarized in the table below.[1]

| Property | Value | Reference |

| CAS Number | 42772-85-0 | [2] |

| Molecular Formula | C₉H₁₂O₄S | [1] |

| Molecular Weight | 216.25 g/mol | [1] |

| Appearance | Colorless to yellow liquid or semi-solid | Sigma-Aldrich |

| Density | 1.288 g/cm³ | [1] |

| Boiling Point | 376.8 °C at 760 mmHg | [1] |

| Melting Point | Not clearly defined; can be a semi-solid | |

| Solubility | Soluble in water and methanol. Moderately soluble in ethanol, sparingly soluble in chloroform, and practically insoluble in ether. | [3] |

| LogP | 1.77340 | ChemSrc |

| Refractive Index | 1.54 | ChemSrc |

Synonyms: Ethylene glycol monotosylate, 2-hydroxyethyl tosylate, 2-(4-Toluenesulfonyloxy)ethanol, 2-hydroxyethyl p-toluenesulfonate.[2][]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the selective mono-tosylation of ethylene glycol using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The key challenge in this synthesis is to control the reaction to favor the formation of the mono-substituted product over the di-substituted byproduct, 1,2-bis(p-toluenesulfonyloxy)ethane.

General Experimental Protocol for Selective Mono-tosylation of Ethylene Glycol

This protocol is a generalized procedure based on established methods for the mono-tosylation of diols.[5]

Materials:

-

Ethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve an excess of ethylene glycol (e.g., 5-10 equivalents) in a suitable solvent such as dichloromethane. The use of excess diol is a common strategy to favor mono-substitution.

-

Addition of Base: Cool the solution in an ice bath (0 °C) and add a suitable base, such as pyridine or triethylamine (1.1-1.5 equivalents relative to TsCl). The base acts as a scavenger for the HCl generated during the reaction.

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in the same solvent to the cooled reaction mixture over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate and selectivity.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for several hours and then gradually warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl solution (to remove the base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the desired mono-tosylate from the di-tosylate byproduct and any unreacted starting materials.

Logical Workflow for Synthesis

Analytical Methods

The identification and quantification of this compound, particularly as an impurity in pharmaceutical products, are crucial for quality control.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis of Dyphylline and its impurities.[3][6] A reversed-phase column with a suitable mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, can be used to separate this compound from the active pharmaceutical ingredient and other related substances. UV detection is typically employed for quantification.[3][6]

-

Gas Chromatography (GC): GC can also be utilized for the analysis of this compound, particularly if derivatization is employed to increase its volatility.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized compound.[2] The characteristic signals for the tosyl group and the ethylene glycol moiety can be unambiguously assigned.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[7]

Biological Relevance and Potential Signaling Pathways

This compound is a known impurity of the bronchodilator drug Dyphylline.[] While there is currently no direct research on the specific biological activity of this impurity, its context within a pharmaceutical product necessitates a consideration of its potential interactions.

Role as a Pharmaceutical Impurity

As an impurity, the primary concern is its potential toxicity. Sulfonate esters, as a class, are known to be potential alkylating agents and are often scrutinized for genotoxic potential.[8][9][10] However, the formation of such esters from sulfonic acids and alcohols is generally considered to be a slow and thermodynamically unfavorable reaction, especially under the conditions typically used for pharmaceutical salt formation.[8][9] Regulatory guidelines often require the assessment of such impurities to ensure they are below a safe threshold.

Potential Interaction with Dyphylline's Mechanism of Action

Dyphylline exerts its therapeutic effect through two primary mechanisms:

-

Inhibition of Phosphodiesterase (PDE) enzymes: This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle.

-

Antagonism of Adenosine Receptors: This action also contributes to bronchodilation.

Given that this compound is present alongside Dyphylline, it is conceivable, though not experimentally verified, that it could modulate these pathways. However, without specific studies on this compound, any depiction of its interaction remains speculative.

Below is a diagram illustrating the established signaling pathway of Dyphylline. The potential, yet unconfirmed, influence of this compound is included for conceptual consideration.

Conclusion

This compound is a well-characterized organic molecule with established synthetic routes. Its primary significance in the pharmaceutical industry is as a process-related impurity in Dyphylline. While its own biological activity has not been extensively studied, its chemical class as a sulfonate ester warrants careful control and monitoring in drug formulations. Further research into the pharmacological and toxicological profile of this compound would be beneficial for a more complete risk assessment and to understand any potential contribution to the overall therapeutic or adverse effects of Dyphylline. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

- 1. This compound | CAS#:42772-85-0 | Chemsrc [chemsrc.com]

- 2. 2-((4-Methylbenzenesulfonyl)oxy)ethan-1-ol | C9H12O4S | CID 249155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | C15H24O7S | CID 13456094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxyethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl 4-methylbenzenesulfonate, also commonly known as ethylene glycol monotosylate, is a versatile bifunctional organic compound. It incorporates a reactive tosylate leaving group and a primary hydroxyl group, making it a valuable intermediate in various organic syntheses. Its application is particularly notable in the pharmaceutical industry, where it serves as a key building block for the synthesis of complex molecules and as a transient protecting group for alcohols. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications relevant to drug development and chemical research. The compound is also known as an impurity in drugs such as Dyphylline and Amlodipine.[][2]

Chemical Structure and Identification

The structure of this compound consists of an ethylene glycol moiety where one hydroxyl group is esterified with p-toluenesulfonic acid.

-

IUPAC Name: this compound[3]

-

Synonyms: 2-hydroxyethyl tosylate, Ethylene glycol monotosylate, 2-(4-Toluenesulfonyloxy)ethanol, 2-hydroxyethyl p-toluenesulfonate[3]

-

CAS Number: 42772-85-0[3]

-

Molecular Formula: C₉H₁₂O₄S[4]

-

Molecular Weight: 216.26 g/mol [3]

-

SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCO[3]

-

InChI Key: DZVSAHOHDQUFMZ-UHFFFAOYSA-N[3]

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of this compound is provided below. These properties are crucial for its handling, characterization, and application in synthesis.

Physicochemical Data

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Boiling Point | 376.8 °C at 760 mmHg | [4] |

| Melting Point | 135-136 °C | [] |

| Density | 1.288 g/cm³ | [4] |

| LogP | 1.77 | [4] |

| Solubility | Soluble in water, ethanol, diethyl ether, and chloroform. |

Spectral Data

While specific experimental spectra are proprietary to various databases, the following tables outline the expected spectral characteristics based on the compound's structure.

¹H NMR (Proton Nuclear Magnetic Resonance) - Expected Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-CH ₃ | ~2.4 | Singlet | 3H |

| -OH | Variable (broad singlet) | Broad Singlet | 1H |

| -CH ₂-OH | ~3.8 | Triplet | 2H |

| TsO-CH ₂- | ~4.2 | Triplet | 2H |

| Ar-H (ortho to -SO₂) | ~7.8 | Doublet | 2H |

| Ar-H (ortho to -CH₃) | ~7.3 | Doublet | 2H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Expected Chemical Shifts (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| Ar-C H₃ | ~21.5 |

| -C H₂-OH | ~60-62 |

| TsO-C H₂- | ~68-70 |

| C -CH₃ (Aromatic) | ~145 |

| C -SO₂ (Aromatic) | ~133 |

| Ar-C H (ortho to -SO₂) | ~129.8 |

| Ar-C H (ortho to -CH₃) | ~127.8 |

FT-IR (Fourier-Transform Infrared) Spectroscopy - Expected Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500-3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| S=O Stretch (Sulfonate) | 1360-1340 & 1170-1150 | Strong |

| C-O Stretch (Alcohol) | 1085-1050 | Strong |

| S-O-C Stretch (Ester) | 1000-960 | Strong |

MS (Mass Spectrometry) - Expected Fragmentation

| m/z | Fragment Ion |

| 216 | [M]⁺ (Molecular Ion) |

| 173 | [M - C₂H₄OH]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ (Tosyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the tosylation of diols.

Materials:

-

Ethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethylene glycol (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

The dual functionality of this compound makes it a valuable tool in medicinal chemistry and drug development.

Intermediate for Nucleophilic Substitution

The tosylate group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a hydroxyethyl moiety onto various nucleophiles such as amines, thiols, and carbanions. This is a common strategy in the synthesis of pharmaceutical ingredients. A notable example is the use of analogous tosylates in the synthesis of the antihistamine drug Bilastine.

Caption: General scheme of nucleophilic substitution using the title compound.

Protecting Group Chemistry

The hydroxyl group can be used to temporarily protect other functional groups in a molecule, or it can be protected itself to allow for reactions at the tosylate site. Subsequently, the protecting group can be removed under specific conditions. While less common than other dedicated protecting groups, its utility in this regard adds to its versatility in multi-step syntheses.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).

-

Precautionary Statements: Use in a well-ventilated area. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

This technical guide provides a detailed overview of this compound, highlighting its significance as a versatile chemical intermediate for researchers and professionals in drug development. The provided data and protocols are intended to facilitate its effective and safe use in a laboratory setting.

References

An In-depth Technical Guide to 2-Hydroxyethyl 4-methylbenzenesulfonate (CAS: 42772-85-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyethyl 4-methylbenzenesulfonate (CAS: 42772-85-0), a versatile chemical intermediate. Also known as ethylene glycol monotosylate, this compound plays a significant role in organic synthesis, particularly as a precursor in the development of pharmaceutical agents. This document details its chemical and physical properties, provides a synthesized experimental protocol for its preparation, and discusses its applications, with a focus on its role as a key impurity and building block in drug development.

Chemical and Physical Properties

This compound is a stable, non-volatile compound at room temperature. Its key physical and chemical properties are summarized in the table below. The presence of a tosylate group makes it an excellent leaving group in nucleophilic substitution reactions, a characteristic that is central to its utility in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 42772-85-0 | [1] |

| Molecular Formula | C₉H₁₂O₄S | [] |

| Molecular Weight | 216.26 g/mol | [] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-hydroxyethyl tosylate, ethylene glycol monotosylate, 2-(4-Toluenesulfonyloxy)ethanol, Theophylline Impurity 9 | [1][] |

| Appearance | Colorless to yellow liquid, semi-solid, or solid | [3] |

| Density | 1.278 - 1.288 g/cm³ | [][4] |

| Melting Point | 135-136 °C | [] |

| Boiling Point | 376.8 ± 25.0 °C at 760 mmHg | [] |

| Solubility | Soluble in many organic solvents. Shows some solubility in water. | [5] |

| InChI Key | DZVSAHOHDQUFMZ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCO | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is the selective monotosylation of ethylene glycol using p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which also serves as the solvent.[6] The reaction's selectivity towards the mono-substituted product is crucial and can be influenced by reaction conditions.

Experimental Protocol: Selective Monotosylation of Ethylene Glycol

This protocol is a generalized procedure based on established methods for the monotosylation of diols.[5][6]

Materials:

-

Ethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylene glycol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). It is common to use an excess of ethylene glycol to favor monosubstitution.[6]

-

Cool the reaction mixture in an ice bath.

-

Dissolve p-toluenesulfonyl chloride in a minimal amount of anhydrous pyridine and add it to the dropping funnel.

-

Add the TsCl solution dropwise to the stirred, cooled ethylene glycol solution over a period of several hours. Maintaining a low temperature is critical to control the reaction rate and selectivity.[5]

-

After the addition is complete, allow the reaction to stir at a low temperature for an additional 3 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-

Pour the reaction mixture into cold water and extract the product with diethyl ether.[6]

-

Combine the organic extracts and wash successively with 1M HCl to remove pyridine, saturated NaHCO₃ solution, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Purification can be achieved by recrystallization or column chromatography.[7]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the tosyl group (typically two doublets in the range of 7-8 ppm), a singlet for the methyl group on the benzene ring (around 2.4 ppm), and two triplets for the ethylene glycol moiety (in the range of 3-5 ppm), along with a signal for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the two distinct carbons of the ethylene glycol backbone.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, around 3400 cm⁻¹), C-H stretches (aromatic and aliphatic), S=O stretches of the sulfonate group (around 1350 and 1170 cm⁻¹), and C-O stretching.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of various functional groups.

Applications in Drug Development and Synthesis

This compound is a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its primary role stems from the tosylate group, which functions as an excellent leaving group in nucleophilic substitution (Sₙ2) reactions.

Role as a Pharmaceutical Impurity

This compound has been identified as a process-related impurity in the synthesis of certain drugs, notably Dyphylline and Amlodipine.[][5] Its presence as an impurity necessitates careful monitoring and control during the manufacturing process to ensure the purity and safety of the final drug product.

Intermediate in Nucleophilic Substitution Reactions

The primary application of this compound is to introduce the 2-hydroxyethyl moiety into a target molecule. This is achieved through an Sₙ2 reaction where a nucleophile displaces the tosylate group.

Caption: General Sₙ2 reaction involving this compound.

This reactivity is exploited in the synthesis of more complex molecules where a hydroxyethyl group is required.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a key chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its utility is primarily derived from the excellent leaving group ability of the tosylate moiety. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and drug development professionals working with this compound. Adherence to proper safety protocols is crucial when handling this substance.

References

- 1. 2-((4-Methylbenzenesulfonyl)oxy)ethan-1-ol | C9H12O4S | CID 249155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. This compound | CAS#:42772-85-0 | Chemsrc [chemsrc.com]

- 5. reddit.com [reddit.com]

- 6. jchemlett.com [jchemlett.com]

- 7. TLC and LC-MS monitoring chromatography free synthesis of monotosylation of glycols and diols [morressier.com]

- 8. 42772-85-0|this compound|BLD Pharm [bldpharm.com]

In-Depth Technical Guide: 2-Hydroxyethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxyethyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document outlines its chemical synonyms, quantitative properties, detailed experimental protocols for its synthesis and subsequent use, and a logical workflow for its application.

Chemical Identity and Properties

This compound, also commonly known as 2-hydroxyethyl tosylate or ethylene glycol monotosylate, is a valuable bifunctional molecule.[][2] It incorporates a reactive tosylate leaving group and a free hydroxyl group, making it a versatile building block in the synthesis of more complex molecules.

Synonyms and Identifiers

A variety of names and identifiers are used in literature and commercial listings for this compound. A comprehensive list is provided below to aid in literature searches and material sourcing.

| Name / Identifier | Type |

| This compound | IUPAC Name |

| 2-(4-Methylphenyl)sulfonyloxyethanol | Synonym[3] |

| 2-hydroxyethyl tosylate | Synonym[] |

| Ethylene glycol monotosylate | Synonym[] |

| Theophylline Impurity 9 | Synonym |

| mono-tosyl ethylene glycol | Synonym |

| CAS Number | 42772-85-0 |

| Molecular Formula | C9H12O4S[] |

| SMILES | Cc1ccc(S(=O)(=O)OCCO)cc1[3] |

Quantitative Data

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and process development.

| Property | Value | Reference |

| Molecular Weight | 216.26 g/mol | [] |

| Melting Point | 135-136 °C | [] |

| Boiling Point | 376.8 ± 25.0 °C at 760 mmHg | [] |

| Density | 1.278 g/cm³ | [] |

Experimental Protocols

Detailed methodologies for the synthesis and subsequent utilization of this compound are provided below. These protocols are compiled from established synthetic procedures and patent literature.

Synthesis of this compound

This protocol describes the selective monotosylation of ethylene glycol. The key challenge in this synthesis is to control the reaction to favor the formation of the monotosylate over the ditosylate byproduct.

Materials:

-

Ethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve an excess of ethylene glycol (e.g., 5-10 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Base and Tosyl Chloride: To the cooled solution, add triethylamine (1.2 equivalents relative to TsCl). Slowly, add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 1-2 hours to control the reaction rate and temperature.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting tosyl chloride is consumed.

-

Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to separate the desired monotosylate from unreacted ethylene glycol and the ditosylate byproduct.

Use in the Synthesis of a (R)-2-(2-chlorophenyl)-2-hydroxyethyl 4-methylbenzenesulfonate Analog (Intermediate for Cenobamate)

This protocol illustrates the application of a tosylation reaction, analogous to the preparation of a key intermediate in the synthesis of the antiepileptic drug, cenobamate.[4] This demonstrates the utility of such tosylates in drug development.

Materials:

-

(R)-1-(2-chlorophenyl)ethane-1,2-diol

-

p-Toluenesulfonyl chloride (TsCl)

-

Dibutyltin oxide

-

Triethylamine or Diisopropylethylamine

-

Dichloromethane (DCM) or a mixture of Toluene and Acetonitrile

-

n-Hexane

-

Diisopropyl ether

Procedure:

-

Reaction Setup: To a mixture of (R)-1-(2-chlorophenyl)ethane-1,2-diol (1.0 eq) in the chosen solvent (e.g., dichloromethane), add dibutyltin oxide (a small catalytic amount) and p-toluenesulfonyl chloride (approx. 1.0 eq) at room temperature.

-

Base Addition: Cool the reaction mixture to 10-15 °C and add triethylamine (or diisopropylethylamine) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for approximately 2 hours.

-

Workup and Purification: After the reaction is complete, the product can be purified. The patent describes purification by recrystallization from a mixture of n-hexane and diisopropyl ether to yield the desired (R)-2-(2-chlorophenyl)-2-hydroxyethyl 4-methylbenzenesulfonate with high purity.[4]

Logical Workflow and Pathway Diagrams

As this compound is a synthetic intermediate, its primary role is within a synthetic pathway rather than a biological signaling pathway. The following diagrams illustrate the logical flow of its synthesis and subsequent use.

Caption: Synthesis workflow for this compound.

Caption: Application workflow in the synthesis of a drug intermediate.

References

An In-depth Technical Guide to 2-Hydroxyethyl Tosylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-hydroxyethyl tosylate. This versatile bifunctional molecule serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecular architectures. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Diagrams illustrating key chemical processes are included to facilitate a deeper understanding of its reactivity and utility.

Core Physical and Chemical Properties

2-Hydroxyethyl tosylate, also known as ethylene glycol monotosylate or 2-(tosyloxy)ethanol, is a stable yet reactive compound that features both a hydroxyl group and a tosylate leaving group. This unique structure allows for sequential chemical modifications, making it a valuable building block in multi-step syntheses.

Physical Properties

The physical characteristics of 2-hydroxyethyl tosylate are summarized in the table below. It is important to note that there are some discrepancies in the reported melting point, with some sources indicating a solid form at room temperature and others describing it as a liquid or semi-solid. This variation may be attributed to the purity of the substance.

| Property | Value | Source |

| CAS Number | 42772-85-0 | [1][][3][4][5][6] |

| Molecular Formula | C₉H₁₂O₄S | [1][][4][6] |

| Molecular Weight | 216.26 g/mol | [1][][6][7] |

| Appearance | Colorless to yellow liquid, semi-solid, or solid | [4] |

| Boiling Point | 376.8 ± 25.0 °C at 760 mmHg | [1][] |

| Melting Point | 135-136 °C | [1][] |

| Density | 1.278 - 1.288 g/cm³ | [1][] |

Chemical Properties

The chemical behavior of 2-hydroxyethyl tosylate is dictated by its two primary functional groups: the hydroxyl group and the tosylate group.

| Property | Description |

| Reactivity | The tosylate group is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. The hydroxyl group can be further functionalized, for example, through esterification, etherification, or conversion to other functional groups. |

| Stability | 2-Hydroxyethyl tosylate is generally stable under neutral and acidic conditions but will react with strong bases and nucleophiles. |

| Solubility | Information on solubility is not readily available in the searched literature, but its structure suggests probable solubility in a range of polar organic solvents. |

Synthesis and Experimental Protocols

The synthesis of 2-hydroxyethyl tosylate typically involves the selective monotosylation of ethylene glycol. This can be challenging due to the potential for the formation of the ditosylated byproduct. Several methods have been developed to achieve high selectivity for the desired mono-substituted product.

General Experimental Protocol for Selective Monotosylation of Ethylene Glycol

This protocol is a generalized procedure based on common methods for the tosylation of diols.

Materials:

-

Ethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol in an excess of a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add the base (e.g., pyridine or triethylamine) to the solution.

-

In a separate container, dissolve p-toluenesulfonyl chloride in the same solvent.

-

Add the p-toluenesulfonyl chloride solution dropwise to the cooled ethylene glycol solution over a period of time to control the reaction temperature.

-

After the addition is complete, allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).[8]

-

Upon completion, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.[9][10]

A visual representation of the synthesis workflow is provided below.

Chemical Reactivity and Applications

The primary utility of 2-hydroxyethyl tosylate stems from the excellent leaving group ability of the tosylate moiety, which facilitates a wide range of nucleophilic substitution reactions. This reactivity is central to its application as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Nucleophilic Substitution Reactions

2-Hydroxyethyl tosylate readily undergoes Sₙ2 reactions with a variety of nucleophiles. The backside attack of the nucleophile on the carbon atom bearing the tosylate group leads to inversion of stereochemistry if the carbon is a chiral center (which is not the case for this specific molecule).[11]

Common nucleophiles that react with 2-hydroxyethyl tosylate include:

-

Azides (N₃⁻): To introduce an azide group, which can be further reduced to an amine or used in click chemistry.

-

Halides (Cl⁻, Br⁻, I⁻): To form 2-haloethanols.

-

Cyanides (CN⁻): To introduce a nitrile group, a versatile precursor for carboxylic acids, amines, and other functionalities.

-

Alkoxides (RO⁻): To form ethers.

-

Thiolates (RS⁻): To form thioethers.

-

Amines (RNH₂, R₂NH, R₃N): To form substituted amino alcohols.

The general mechanism for the Sₙ2 reaction of 2-hydroxyethyl tosylate is depicted below.

Applications in Drug Development

2-Hydroxyethyl tosylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for the introduction of an ethylene glycol spacer with a reactive handle for further elaboration. For instance, it is listed as an impurity of Dyphylline, a xanthine derivative used as a bronchodilator.[1][] This suggests its potential use in the synthesis of related pharmaceutical structures.

The hydroxyl group can be protected, allowing for selective reaction at the tosylated carbon, or it can be reacted first, followed by displacement of the tosylate. This versatility makes it a valuable tool for medicinal chemists in the construction of complex drug molecules.

Spectral Data

Detailed, publicly available spectral data for 2-hydroxyethyl tosylate (CAS 42772-85-0) is limited. However, based on its structure, the following characteristic signals can be predicted.

Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-CH ₃ | ~2.4 | Singlet | 3H |

| Ar-H | 7.3-7.8 | Two Doublets | 4H |

| TsO-CH ₂- | ~4.2 | Triplet | 2H |

| -CH ₂-OH | ~3.8 | Triplet | 2H |

| -OH | Variable | Singlet (broad) | 1H |

Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C H₃ | ~21 |

| Ar-C | ~127-130, ~133, ~145 |

| TsO-C H₂- | ~70 |

| -C H₂-OH | ~60 |

Predicted IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (alcohol) | 3500-3200 | Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium-Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| S=O stretch (sulfonate) | 1370-1350 and 1190-1170 | Strong |

| C-O stretch (alcohol) | 1200-1000 | Strong |

| C-O stretch (ester) | 1200-1000 | Strong |

Conclusion

2-Hydroxyethyl tosylate is a valuable and versatile bifunctional intermediate in organic synthesis. Its ability to undergo selective nucleophilic substitution at the tosylated position while retaining a modifiable hydroxyl group makes it a powerful tool for the construction of complex molecules, particularly in the field of drug development. The synthetic methods for its preparation, focusing on the selective monotosylation of ethylene glycol, are well-established, providing a reliable route to this important building block. A thorough understanding of its physical and chemical properties is essential for its effective application in research and development.

References

- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. 2-hydroxyethyl 4-methylbenzenesulfonate | CAS#:42772-85-0 | Chemsrc [chemsrc.com]

- 4. 42772-85-0|this compound|BLD Pharm [bldpharm.com]

- 5. CAS 42772-85-0 | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-((4-Methylbenzenesulfonyl)oxy)ethan-1-ol | C9H12O4S | CID 249155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. jchemlett.com [jchemlett.com]

- 11. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethylene Glycol Monotosylate

This technical guide provides a comprehensive overview of ethylene glycol monotosylate, a valuable reagent in organic synthesis. It details its chemical and physical properties, provides an experimental protocol for its synthesis, and illustrates the reaction pathway.

Core Properties

Ethylene glycol monotosylate, also known as 2-hydroxyethyl 4-methylbenzenesulfonate, is a bifunctional molecule containing both a hydroxyl group and a tosylate leaving group.[1][2] This structure makes it a useful building block for introducing a hydroxyethyl group or for further functionalization.

Quantitative Data Summary

The key quantitative data for ethylene glycol monotosylate are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 216.26 g/mol | [1][3] |

| Chemical Formula | C₉H₁₂O₄S | [1][2] |

| CAS Number | 42772-85-0 | [1][2][3] |

| Physical Form | Colorless to yellow liquid, semi-solid, or solid | [1] |

| Purity (Typical) | 95% | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

Synthesis of Ethylene Glycol Monotosylate

The synthesis of ethylene glycol monotosylate typically involves the reaction of ethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[4][5][6] The primary challenge is the selective monosulfonylation of the diol, as the formation of the ditosylated byproduct can occur.[7] Recent methods have focused on controlled, chromatography-free syntheses to improve yields and environmental friendliness.[5]

Experimental Protocol: Controlled Monotosylation

This protocol is adapted from methodologies designed for the high-yield synthesis of monotosylates from diols.[5][6]

Materials:

-

Ethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or Triethylamine)

-

Dichloromethane (CH₂Cl₂)

-

2N Hydrochloric acid (HCl)

-

5% Sodium hydrogen carbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

A solution of ethylene glycol and pyridine in dichloromethane is prepared in a reaction vessel and cooled to 0°C in an ice bath.

-

p-Toluenesulfonyl chloride is added portion-wise to the cold, vigorously stirred solution. Maintaining a low temperature is crucial to control the reaction's exothermicity.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure the reaction proceeds to completion.[4]

-

The reaction is quenched by the addition of water.

-

The organic phase is separated and washed successively with 2N hydrochloric acid to remove excess pyridine, followed by a 5% sodium hydrogen carbonate solution to neutralize any remaining acid, and finally with water.[4]

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification can be achieved through column chromatography on silica gel or through precipitation techniques to separate the desired monotosylate from unreacted diol and the ditosylate byproduct.[4][5]

Reaction Pathway

The following diagram illustrates the synthesis of ethylene glycol monotosylate from ethylene glycol and p-toluenesulfonyl chloride in the presence of pyridine as a base.

Caption: Synthesis of Ethylene Glycol Monotosylate.

References

An In-Depth Technical Guide to the Safety and Handling of 2-Hydroxyethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of 2-Hydroxyethyl 4-methylbenzenesulfonate (CAS RN: 42772-85-0). The information is compiled from safety data sheets, chemical databases, and toxicological literature on related compounds to ensure a thorough understanding for professionals in research and drug development.

Chemical and Physical Properties

This compound, also known as ethylene glycol monotosylate, is a chemical intermediate.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C9H12O4S | [1] |

| Molecular Weight | 216.26 g/mol | [1] |

| CAS Number | 42772-85-0 | [1] |

| Appearance | Not explicitly stated, likely a solid | [2] |

| Melting Point | 135-136 °C | [1] |

| Boiling Point | 376.8 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.278 g/cm³ | [1] |

| Storage Temperature | 2-8°C in a refrigerator | [2][3][4] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word | References |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [5] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [5] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection should be adopted when handling this compound.

| Protection Type | Recommendation | References |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [6] |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use. | [6] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a suitable respirator should be worn. | [6] |

Handling and Storage Procedures

Caption: Recommended storage and handling procedures.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures | References |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [6][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention. | [6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][7] |

Caption: First aid workflow for different exposure routes.

Toxicological Information and Experimental Protocols

Potential Mechanism of Toxicity: Alkylating Agent

Tosylates are known to be good leaving groups in nucleophilic substitution reactions.[8][9] This reactivity is the basis for a plausible mechanism of toxicity. The tosylate group can be displaced by nucleophilic functional groups in biological macromolecules such as DNA and proteins. This alkylation can disrupt normal cellular processes and lead to cytotoxicity and genotoxicity.

Caption: Plausible toxicological mechanism via alkylation.

Experimental Protocols (Representative)

This method is used to assess the acute toxic effects of a substance after oral administration.[10]

-

Principle: A stepwise procedure using a small number of animals per step to obtain enough information to classify the substance.[10]

-

Animal Model: Typically, rats or mice of a single sex (usually females) are used.[10]

-

Procedure:

-

The substance is administered orally to a group of three animals at a defined dose.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]

-

The presence or absence of mortality at one dose level determines the next step, which may involve dosing another group of animals at a lower or higher fixed dose.[10]

-

-

Endpoint: Classification of the substance into a GHS toxicity category based on the observed mortality.[10]

This in vitro method assesses the potential of a substance to cause skin irritation.[11]

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[11]

-

Procedure:

-

The test substance is applied to the surface of triplicate RhE tissue models.

-

After a defined exposure period (e.g., 60 minutes), the substance is removed by washing.[11]

-

The tissues are incubated for a post-exposure period (e.g., 42 hours).[11]

-

Cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the conversion of a dye by mitochondrial enzymes in viable cells.[11]

-

-

Endpoint: The substance is classified as an irritant if the cell viability is reduced below a certain threshold (e.g., ≤ 50%) compared to negative controls.[11]

This ex vivo method is used to identify substances that can cause serious eye damage.[12]

-

Principle: The test substance is applied to isolated bovine corneas, and the resulting damage is quantified by measuring changes in corneal opacity and permeability to a fluorescent dye.[12]

-

Procedure:

-

Bovine corneas are obtained from freshly slaughtered cattle and mounted in corneal holders.[13]

-

The test substance is applied to the epithelial surface of the cornea for a defined exposure time.[13]

-

Corneal opacity is measured using an opacitometer.

-

Corneal permeability is assessed by measuring the amount of sodium fluorescein that passes through the cornea.[13]

-

-

Endpoint: An In Vitro Irritancy Score is calculated based on the opacity and permeability measurements to classify the eye irritation potential.[12]

Accidental Release Measures

In the event of a spill, the following measures should be taken:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust or vapors. Wear appropriate personal protective equipment.[6][7]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[6]

-

Containment and Cleanup: Collect the spilled material using a method that does not generate dust (e.g., wet sweeping or using a HEPA-filtered vacuum). Place the collected material in a suitable, closed container for disposal.[6]

Disposal Considerations

Dispose of this substance and its container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[6]

This guide is intended to provide comprehensive safety and handling information for this compound. It is crucial for all personnel handling this chemical to be familiar with its potential hazards and to adhere strictly to the recommended safety procedures.

References

- 1. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. scribd.com [scribd.com]

- 5. cdph.ca.gov [cdph.ca.gov]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. x-cellr8.com [x-cellr8.com]

- 12. Bovine Corneal Opacity & Permeability Assay (BCOP) | Cosmetics [jrfglobal.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

The Role of 2-Hydroxyethyl 4-methylbenzenesulfonate in Synthetic Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl 4-methylbenzenesulfonate, also known as ethylene glycol monotosylate, is a pivotal reagent in organic synthesis, primarily utilized for the introduction of a hydroxyethyl moiety into a wide range of molecules. Its utility stems from the presence of the tosylate group, an excellent leaving group, which facilitates nucleophilic substitution reactions. This technical guide elucidates the fundamental role of this compound as a chemical intermediate in the synthesis of diverse and complex molecules, including pharmaceutically active compounds. While direct biological or pharmacological activity of this compound is not extensively documented, its indirect contribution to the development of novel therapeutics is significant. This document provides an overview of its synthetic applications, relevant experimental protocols, and visualizations of key reaction pathways.

Core Functionality: A Versatile Alkylating Agent

The primary role of this compound in organic chemistry is that of an alkylating agent. The tosylate (p-toluenesulfonate) group is a highly effective leaving group due to the resonance stabilization of the resulting tosylate anion. This property allows the facile displacement of the tosylate by a variety of nucleophiles, leading to the formation of a new covalent bond with the 2-hydroxyethyl group.

This reactivity is a cornerstone in the synthesis of more complex molecules, where the introduction of a hydroxyethyl group can serve several purposes, including:

-

Modification of Pharmacological Properties: The addition of a polar hydroxyethyl group can alter the solubility, bioavailability, and pharmacokinetic profile of a drug candidate.

-

Linker for Complex Molecules: The terminal hydroxyl group can be further functionalized, allowing it to act as a linking unit in the construction of larger molecules, such as in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2]

-

Building Block for Heterocyclic Systems: It serves as a precursor for the formation of various heterocyclic rings, which are common scaffolds in medicinal chemistry.

Applications in the Synthesis of Bioactive Molecules

This compound has been instrumental in the laboratory-scale synthesis of a variety of compounds with therapeutic potential.

Synthesis of Cenobamate Intermediates

The compound is used in the preparation of intermediates for the anti-seizure medication cenobamate. Specifically, it is a precursor to (R)-2-(2-chlorophenyl)-2-hydroxyethyl 4-methylbenzenesulfonate, a key intermediate in the synthesis of cenobamate.[3]

Precursor for Potential COX-2 Inhibitors

In the development of novel anti-inflammatory agents, this compound is used in the synthesis of pyrazole and triazole derivatives that have shown selective inhibitory activity against the COX-2 enzyme.[4][5][6]

Intermediate in the Synthesis of A3 Adenosine Receptor Antagonists

This tosylate is employed in the synthesis of compounds designed to antagonize the A3 adenosine receptor, a target for various therapeutic areas.[7]

Component in the Synthesis of PROTACs

The development of PROTACs, which are designed to induce the degradation of specific proteins, utilizes this compound to introduce a linker component.[1][2]

Experimental Protocols

The following sections provide generalized experimental methodologies for reactions involving this compound, based on procedures described in the scientific literature.

General Procedure for Nucleophilic Substitution

This protocol outlines a typical nucleophilic substitution reaction where a nucleophile displaces the tosylate group of this compound.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, phenol, or thiol)

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N))

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the nucleophile in the chosen anhydrous solvent, add the base at an appropriate temperature (often 0 °C to room temperature).

-

Stir the mixture for a predetermined time to allow for the deprotonation of the nucleophile, if necessary.

-

Add a solution of this compound in the same solvent to the reaction mixture.

-

The reaction is then stirred at a specific temperature (ranging from room temperature to elevated temperatures) and monitored for completion using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Upon completion, the reaction is quenched with an aqueous solution (e.g., water or a saturated ammonium chloride solution).

-

The product is extracted into an organic solvent.

-

The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is then purified using a suitable technique, such as column chromatography.

Synthesis of this compound

This protocol describes a common method for the preparation of the title compound from ethylene glycol and p-toluenesulfonyl chloride.[4][5]

Materials:

-

Ethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) as solvent

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

A solution of ethylene glycol and triethylamine (or pyridine) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled in an ice bath.

-

p-Toluenesulfonyl chloride, dissolved in a minimal amount of dichloromethane, is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the mixture is washed successively with water, dilute acid (e.g., 1M HCl) to remove excess base, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key concepts related to the utility of this compound.

Figure 1: Generalized reaction scheme for nucleophilic substitution.

Figure 2: Workflow illustrating the role in multi-step synthesis.

Toxicological Profile

The toxicological properties of this compound have not been extensively studied for pharmacological purposes. Available safety data sheets indicate that the compound may cause skin and eye irritation.[8] As with any laboratory chemical, appropriate personal protective equipment should be used when handling this reagent.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary mechanism of action is chemical, serving as an efficient electrophile for the introduction of the 2-hydroxyethyl group into a diverse range of molecules. While it does not possess a known direct pharmacological mechanism of action, its role as a key building block in the synthesis of numerous biologically active compounds, including potential therapeutics, underscores its importance in the field of drug discovery and development. Researchers and scientists can leverage the reactivity of this compound to construct complex molecular architectures and explore novel chemical space in the quest for new medicines.

References

- 1. WO2024165050A1 - Proteolysis-targeting chimera (protac) compounds and uses thereof field - Google Patents [patents.google.com]

- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 3. WO2023152711A1 - Process for the preparation of cenobamate and intermediates thereof - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Amanote [app.amanote.com]

- 6. researchgate.net [researchgate.net]

- 7. US10196396B2 - Compounds antagonizing A3 adenosine receptor, method for preparing them, and medical-use thereof - Google Patents [patents.google.com]

- 8. 2-((4-Methylbenzenesulfonyl)oxy)ethan-1-ol | C9H12O4S | CID 249155 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 2-Hydroxyethyl 4-methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxyethyl 4-methylbenzenesulfonate (also known as ethylene glycol monotosylate), a key intermediate in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments derived from synthetic methodologies and purification techniques. Furthermore, a detailed, standard experimental protocol for the quantitative determination of solubility is provided to enable researchers to ascertain precise measurements as required for their specific applications.

Introduction

This compound is a bifunctional molecule containing a hydroxyl group and a tosylate group, making it a versatile reagent in the synthesis of a wide range of chemical entities, including pharmaceuticals and materials. Its solubility in various solvents is a critical parameter for reaction setup, purification, and formulation development. This guide aims to consolidate the available information on its solubility and provide a practical framework for its experimental determination.

Qualitative Solubility of this compound

Based on a thorough review of synthetic procedures and purification methods described in scientific literature and patents, the solubility of this compound in common laboratory solvents has been inferred. The compound is generally soluble in a range of polar and nonpolar organic solvents. Its miscibility with water is expected to be limited due to the presence of the bulky, nonpolar tosyl group, although the hydroxyl group imparts some polarity.

Data Presentation

The following table summarizes the qualitative solubility of this compound. This information is derived from its common use in reaction and purification steps.

| Solvent | Chemical Formula | Type | Qualitative Solubility | Rationale/Reference |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Soluble | Commonly used as a reaction and extraction solvent in syntheses involving this compound. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Ester | Soluble | Frequently used as a solvent for extraction and in solvent systems for column chromatography. |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble | Utilized as a reaction solvent for syntheses with this tosylate. |

| Acetone | C₃H₆O | Ketone | Likely Soluble | Structurally similar compounds are soluble in acetone, a polar aprotic solvent. |

| Methanol | CH₃OH | Alcohol | Likely Soluble | The hydroxyl group should facilitate solubility in polar protic solvents. |

| Ethanol | C₂H₅OH | Alcohol | Likely Soluble | Similar to methanol, solubility is expected due to hydrogen bonding capabilities. |

| Hexane | C₆H₁₄ | Alkane | Slightly Soluble / Insoluble | Used as an anti-solvent or the weaker solvent component in chromatography, suggesting limited solubility. |

| Water | H₂O | Aqueous | Slightly Soluble | While containing a hydroxyl group, the large tosyl group likely limits aqueous solubility. Reaction workups often involve extraction from aqueous layers with organic solvents. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed, generalized protocol for the accurate determination of the solubility of this compound in a given solvent. This method is based on the widely accepted shake-flask technique.

Materials and Equipment

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography, Mass Spectrometry).

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent at a specified temperature (e.g., 25 °C). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker or on a stirrer.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (g/L) = (Concentration from analysis) × (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

Logical Relationships in Solubility Analysis

The decision-making process for assessing and utilizing solubility information can be visualized as follows.

Caption: Decision process for solubility data.

Conclusion

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Hydroxyethyl 4-methylbenzenesulfonate from Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-hydroxyethyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis, starting from ethylene glycol. The described method focuses on a controlled mono-tosylation reaction, which is often challenging due to the potential for di-substitution. The presented protocol is a "green" synthesis approach that avoids the need for column chromatography, relying instead on extraction and precipitation for purification. This method offers a high yield and simplifies the overall synthetic process.

Introduction

Ethylene glycol monotosylate (this compound) is a valuable bifunctional molecule containing both a hydroxyl group and a good leaving group (tosylate). This structure makes it a versatile building block in the synthesis of various pharmaceuticals and other complex organic molecules. The selective tosylation of one of the two hydroxyl groups in ethylene glycol is a critical transformation. Traditional methods for mono-tosylation of diols can be inefficient, often resulting in a mixture of mono-tosylated, di-tosylated, and unreacted starting material, necessitating tedious purification steps like column chromatography.

This application note details a robust and environmentally friendly procedure for the synthesis of this compound with a high yield. The protocol is designed to be easily scalable and avoids the use of chromatography for purification, making it a more efficient and cost-effective method.

Chemical Reaction and Mechanism